molecular formula C10H9Cl2N3O2 B2391141 methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride CAS No. 1322605-19-5

methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride

Cat. No.: B2391141
CAS No.: 1322605-19-5
M. Wt: 274.1
InChI Key: RBJMEEVBEGIPDV-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride is a chemical compound with the molecular formula C10H9Cl2N3O2 It is a derivative of benzoic acid and contains a triazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride typically involves the reaction of 5-chloro-1H-1,2,4-triazole with methyl 2-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the triazole ring.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted triazole derivatives.

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Hydrolysis: Formation of 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid.

Scientific Research Applications

Methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate
  • Methyl 2-(5-bromo-1H-1,2,4-triazol-3-yl)benzoate
  • Methyl 2-(5-fluoro-1H-1,2,4-triazol-3-yl)benzoate

Uniqueness

Methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride is unique due to the specific positioning of the chlorine atom on the triazole ring, which can influence its reactivity and biological activity. This unique structure can result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2.ClH/c1-16-9(15)7-5-3-2-4-6(7)8-12-10(11)14-13-8;/h2-5H,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJMEEVBEGIPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NNC(=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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